BenchChemオンラインストアへようこそ!

Roginolisib

PI3Kδ inhibition Allosteric modulation Kinase selectivity

First-in-class, non-ATP competitive allosteric PI3Kδ modulator with zero immune-related toxicities and unique Treg selectivity. Clinically active in solid tumors (OS 15.9 mo in uveal melanoma) and synergistic with venetoclax in CLL. Ideal for PI3Kδ-driven solid tumor, immunotherapy combo, and Treg research. Superior safety vs. ATP-competitive agents.

Molecular Formula C26H27FN4O5S
Molecular Weight 526.6 g/mol
CAS No. 1305267-37-1
Cat. No. B2511894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoginolisib
CAS1305267-37-1
Molecular FormulaC26H27FN4O5S
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6
InChIInChI=1S/C26H27FN4O5S/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29/h1-7H,8-17H2
InChIKeyNFHSJYKXENYICE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Roginolisib (IOA-244) Procurement Guide: A First-in-Class Allosteric PI3Kδ Inhibitor for Oncology Research


Roginolisib (IOA-244, MSC2360844) is a first-in-class, orally bioavailable, non-ATP competitive allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ) [1]. Unlike conventional ATP-competitive PI3Kδ inhibitors, roginolisib binds to an allosteric site, conferring a differentiated selectivity profile and a unique safety signal in clinical studies [2]. The compound is currently in Phase II/III clinical development for uveal melanoma and Phase I/II for chronic lymphocytic leukemia (CLL) and other hematologic malignancies [3].

Why ATP-Competitive PI3Kδ Inhibitors Cannot Substitute for Roginolisib in Research and Clinical Development


First-generation PI3Kδ inhibitors such as idelalisib, duvelisib, and umbralisib have been hampered by unpredictable immune-mediated toxicities (colitis, pneumonitis, hepatotoxicity) and narrow therapeutic indices, leading to voluntary withdrawal of lymphoma indications and FDA recommendations for randomized data [1]. These safety liabilities are attributed to their ATP-competitive mechanism and associated off-target effects on other PI3K isoforms or kinases [2]. Roginolisib's non-ATP competitive, allosteric binding mode confers a fundamentally different selectivity and safety profile, with no immune-related adverse events or dose-limiting toxicities observed in Phase I studies across solid tumors and lymphomas [3]. Furthermore, its immunomodulatory activity—selective inhibition of Treg proliferation while sparing CD8+ T cells—is not recapitulated by ATP-competitive analogs [2]. These mechanistic and clinical distinctions render generic substitution with in-class ATP-competitive agents inappropriate for studies targeting PI3Kδ-dependent solid tumors, combination immunotherapy regimens, or applications requiring a wider therapeutic window.

Roginolisib Quantitative Differentiation: Head-to-Head and Cross-Study Evidence vs. PI3Kδ Inhibitor Comparators


Non-ATP Competitive Allosteric Binding Mode Confers Unique Selectivity and Safety Profile vs. ATP-Competitive PI3Kδ Inhibitors

Roginolisib is the first clinical-stage PI3Kδ inhibitor that binds to an allosteric site in a non-ATP competitive manner [1]. This mechanism fundamentally differentiates it from ATP-competitive inhibitors such as idelalisib, duvelisib, parsaclisib, and umbralisib. Structural and biochemical studies confirm that roginolisib does not compete with ATP for the kinase active site, enabling a distinct selectivity fingerprint and a safety profile free from the immune-mediated toxicities characteristic of ATP-competitive PI3Kδ inhibitors [2].

PI3Kδ inhibition Allosteric modulation Kinase selectivity Immuno-oncology

Broad Kinase Selectivity Profile: >127-Fold Selectivity Over PI3Kα and Minimal Off-Target Activity Across 278 Kinases

Roginolisib exhibits potent inhibition of PI3Kδ with an IC50 of 145 nM and demonstrates profound selectivity against other Class I PI3K isoforms: IC50 for PI3Kα is 18,500 nM (>127-fold selective) and for PI3Kβ is 2,850 nM (>19-fold selective) [1]. In a broader kinase panel, roginolisib showed high selectivity against 278 additional kinases . In comparison, idelalisib (the first approved PI3Kδ inhibitor) shows only 40- to 300-fold selectivity over other Class I PI3Ks , while parsaclisib demonstrates ~20,000-fold selectivity but remains ATP-competitive . Umbralisib exhibits approximately 50-fold selectivity over PI3Kα/β .

Kinase selectivity PI3K isoform profiling Off-target screening

Superior Clinical Tolerability: No Dose-Limiting Toxicities or Immune-Related Adverse Events at 80 mg QD

In the completed Phase I dose escalation study (Part A), roginolisib was administered at 10, 20, 40, and 80 mg QD to 16 patients with solid tumors and 8 patients with follicular lymphoma. Across all dose levels, no treatment-emergent adverse events led to study drug discontinuation, no immune-related toxicities were observed, and no dose-limiting toxicities (DLTs) were reported [1]. This safety profile contrasts sharply with ATP-competitive PI3Kδ inhibitors: idelalisib is associated with grade ≥3 diarrhea/colitis (14-20%), pneumonitis (4%), and hepatotoxicity (16-18%) [2]; duvelisib carries black box warnings for infections, diarrhea/colitis, cutaneous reactions, and pneumonitis [3].

Phase I clinical trial Safety profile Tolerability PI3Kδ inhibitor

Potent Synergy with Venetoclax in Lymphoma and CLL: Median Combination Index <0.01 in Responsive Cell Lines

An unbiased pharmacological screen of 474 compounds identified BCL2 blockade with venetoclax as synergistically active with roginolisib in lymphoma cell lines. In the SU-DHL-6 diffuse large B-cell lymphoma (DLBCL) cell line, the combination showed strong synergy with a median combination index (CI) of <0.01 across all tested combinations and a median HSA score of 19.2 [1]. Across a panel of 9 lymphoma cell lines, 7 of 9 showed synergy by CI, and the combination demonstrated activity in primary CLL patient samples, including those resistant to BTK inhibitors [2]. The synergy observed with roginolisib plus venetoclax was comparable to that seen with idelalisib/venetoclax or duvelisib/venetoclax combinations in CLL cells, but with the added safety advantage of roginolisib's non-ATP competitive mechanism [3].

Drug combination Synergy Venetoclax B-cell malignancies

Clinical Activity in Follicular Lymphoma: 50% Partial Response Rate at 80 mg QD in Heavily Pretreated Patients

In Part A of the first-in-human study, 8 patients with relapsed/refractory follicular lymphoma (FL) were treated with roginolisib at 20 mg QD (n=4) or 80 mg QD (n=4). At the 80 mg QD dose, 2 of 4 patients (50%) achieved a partial response (PR) per Lugano criteria, with one patient remaining on treatment after 5 months [1]. No PRs were observed at the 20 mg QD dose. More than 4 prior lines of therapy had been received by 3 of 8 patients, underscoring the heavily pretreated nature of this population [2]. In comparison, idelalisib demonstrated an ORR of 57% in relapsed FL, but with a median duration of response of 10.8 months and significant toxicity burden leading to discontinuations [3].

Follicular lymphoma Phase I clinical trial Overall response rate

Prolonged Overall Survival in Metastatic Uveal Melanoma: Median OS 15.9 Months vs. Historical 6-12 Months

In a pooled analysis of 29 patients with pretreated metastatic uveal melanoma (UM) treated with roginolisib at 80 mg QD (Part A: 9 patients; Part B: 20 patients), median overall survival (OS) was 15.9 months (95% CI: 10.7-26.4 months) and median progression-free survival (PFS) was 5.3 months (95% CI: 3.7-5.9 months) [1]. Patients achieving stable disease (SD) at Week 16 (13/29; 45%) had a median OS of 28.5 months [2]. The 1-year OS rate was 66.7% in Part A [3]. Historically, metastatic uveal melanoma carries a median OS of 6-12 months, with no established standard of care and limited response to immune checkpoint inhibitors [4]. Notably, roginolisib is the first PI3Kδ inhibitor to demonstrate clinical benefit in a solid tumor indication—a setting where ATP-competitive PI3Kδ inhibitors have not been successfully developed due to toxicity and lack of efficacy [5].

Uveal melanoma Overall survival Immuno-oncology Solid tumor

Roginolisib Procurement and Research Applications: Optimized Use Cases Based on Quantitative Evidence


Preclinical and Clinical Investigation of PI3Kδ-Dependent Solid Tumors (Uveal Melanoma, Mesothelioma, NSCLC)

Roginolisib is the only PI3Kδ inhibitor with demonstrated clinical activity in solid tumors, including a median OS of 15.9 months in metastatic uveal melanoma [1]. Its ability to selectively inhibit regulatory T cells (Tregs) while sparing CD8+ effector T cells enables remodeling of the tumor immune microenvironment [2]. Procurement is indicated for academic and industry research programs focused on: (1) PI3Kδ-driven solid tumors (uveal melanoma, pleural mesothelioma, non-small cell lung cancer); (2) combination studies with immune checkpoint inhibitors (anti-PD-1, anti-CTLA-4); and (3) biomarker-driven patient selection based on tumor PI3Kδ expression or immune infiltrate composition [3].

Combination Therapy with Venetoclax for B-Cell Malignancies (CLL, DLBCL, FL)

Roginolisib demonstrates robust synergy with the BCL2 inhibitor venetoclax in lymphoma and CLL models (median CI <0.01 in responsive DLBCL cell lines; synergy in 7/9 lymphoma cell lines) [4]. This combination is advancing to clinical trials in CLL (NCT06644183) [5]. Procurement supports: (1) preclinical validation of PI3Kδ/BCL2 dual blockade; (2) mechanism-of-action studies exploring BIM/MCL1 modulation; (3) ex vivo drug sensitivity testing in primary patient samples; and (4) clinical trial correlative science for the ongoing roginolisib-venetoclax-rituximab combination study.

Immuno-Oncology Research: Selective Treg Depletion and CD8+ T Cell Preservation

Roginolisib uniquely inhibits Treg proliferation (IC50 for Treg suppression not reported, but selective inhibition confirmed in multiple studies) while having limited effects on conventional CD4+ T cells and no effect on CD8+ T cells [2]. Treatment promotes differentiation of memory-like, long-lived CD8+ T cells with increased antitumor capacity . This immunomodulatory fingerprint is not observed with ATP-competitive PI3Kδ inhibitors [2]. Procurement applications include: (1) ex vivo T cell functional assays; (2) tumor-infiltrating lymphocyte (TIL) expansion and engineering; (3) syngeneic mouse tumor models evaluating PI3Kδ inhibition in combination with adoptive cell therapy or cancer vaccines; and (4) mechanistic studies of PI3Kδ signaling in regulatory vs. effector T cell subsets.

Safety Pharmacology and Toxicology Studies Requiring a Clean PI3Kδ Inhibitor

Roginolisib's Phase I safety profile—0% DLTs, 0% immune-related adverse events, 0% treatment discontinuations due to toxicity at 80 mg QD—contrasts sharply with the significant immune-mediated toxicities of idelalisib and duvelisib [6]. This clean safety signal, attributed to its non-ATP competitive allosteric mechanism, makes roginolisib the preferred PI3Kδ inhibitor for: (1) long-term in vivo efficacy studies in immunocompetent mouse models; (2) combination safety pharmacology assessments (e.g., with immunotherapies or chemotherapies); (3) chronic dosing toxicology studies; and (4) translational research requiring sustained PI3Kδ inhibition without confounding immune-related pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Roginolisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.